2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its bicyclo[3.1.1]heptane core, which is substituted with a dimethyl group and an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[3.1.1]heptane core, which can be achieved through a Diels-Alder reaction. The dimethyl substitution is introduced via alkylation reactions, and the ethan-1-amine group is added through reductive amination.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent steps. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the ethan-1-amine moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethan-1-amine moiety can interact with receptors or enzymes, modulating their activity. The bicyclic structure may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol: This compound shares a similar bicyclic core but differs in the functional groups attached.
Bicyclo[2.2.1]heptane derivatives: These compounds have a different bicyclic structure but may exhibit similar chemical reactivity.
Uniqueness
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)9-4-3-8(5-6-12)10(11)7-9;/h8-10H,3-7,12H2,1-2H3;1H/t8-,9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGATNFMFCBCJU-PUBMXKGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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